![molecular formula C31H56O6 B14348232 Bis[(oxiran-2-yl)methyl] pentacosanedioate CAS No. 90937-20-5](/img/structure/B14348232.png)
Bis[(oxiran-2-yl)methyl] pentacosanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(oxiran-2-yl)methyl] pentacosanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of pentacosanedioic acid, where the carboxyl groups are esterified with oxiran-2-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxiran-2-yl)methyl] pentacosanedioate typically involves the esterification of pentacosanedioic acid with oxiran-2-ylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(oxiran-2-yl)methyl] pentacosanedioate undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Diols are formed from the oxidation of oxirane rings.
Reduction: Alcohols are produced from the reduction of ester groups.
Substitution: Substituted products are formed depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[(oxiran-2-yl)methyl] pentacosanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of Bis[(oxiran-2-yl)methyl] pentacosanedioate involves its interaction with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in applications such as drug delivery, where the compound can form stable conjugates with therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[(oxiran-2-yl)methyl] terephthalate
- Bis[(oxiran-2-yl)methyl] adipate
- Bis[(oxiran-2-yl)methyl] sebacate
Uniqueness
Bis[(oxiran-2-yl)methyl] pentacosanedioate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of specialized polymers and coatings.
Propriétés
Numéro CAS |
90937-20-5 |
|---|---|
Formule moléculaire |
C31H56O6 |
Poids moléculaire |
524.8 g/mol |
Nom IUPAC |
bis(oxiran-2-ylmethyl) pentacosanedioate |
InChI |
InChI=1S/C31H56O6/c32-30(36-26-28-24-34-28)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-31(33)37-27-29-25-35-29/h28-29H,1-27H2 |
Clé InChI |
QZTZPYZCVBKXQR-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC(=O)CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


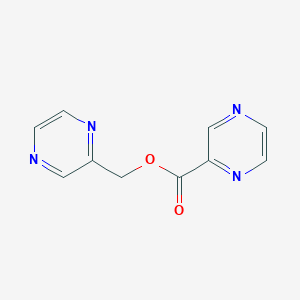
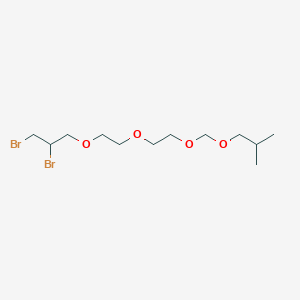

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
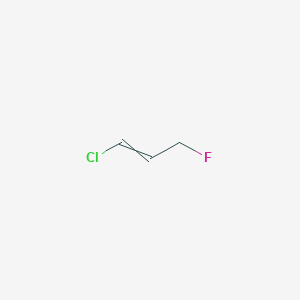
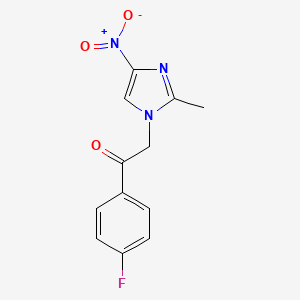
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
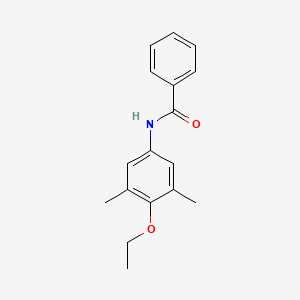

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
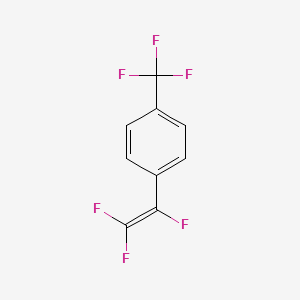
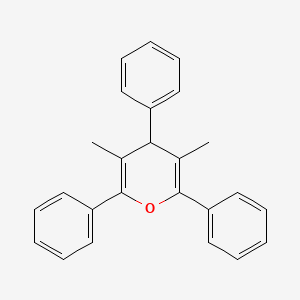
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
